2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(14)13(17)15-11-2-4-12(5-3-11)21(18,19)16-6-8-20-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTLDDGGEPEYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of new derivatives.
Oxidation Reactions: The morpholine ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has been investigated for its potential as an inhibitor in various biochemical pathways. Its structural characteristics allow it to interact with specific molecular targets, making it a candidate for drug development aimed at treating diseases such as cancer and infections.
Research indicates that this compound exhibits notable biological activities, particularly:
- Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains, potentially serving as a new antimicrobial agent .
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.
Case Studies and Research Findings
Several studies have documented the applications and effects of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide:
- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific kinases associated with cell proliferation, highlighting its potential role in cancer treatment .
- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound has significant antimicrobial properties, providing a basis for further development as an antibiotic .
- Structure–Activity Relationship (SAR) : Investigations into the structural modifications of related compounds revealed insights into how changes in the molecular structure can affect biological activity, guiding future research directions .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can be compared with other similar compounds such as:
4-(Chloroacetyl)morpholine: This compound also contains a morpholine ring and a chlorine atom but differs in its overall structure and reactivity.
2-chloro-1-(4-morpholinyl)ethanone: Similar in containing a morpholine ring and a chlorine atom, but with different functional groups and applications.
4-methoxyphenylamino acetamide of morpholinosulfonyl moiety: This compound has a similar morpholinosulfonyl moiety but differs in its substituents and biological activity.
The uniqueness of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a synthetic compound recognized for its potential biological activities, particularly in pharmacology. The compound's structure includes a chloro group and a morpholine sulfonyl moiety, which are believed to contribute to its interactions with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
- Molecular Formula : C14H18ClN3O3S
- Molecular Weight : Approximately 332.8 g/mol
The presence of the chloro group allows for nucleophilic substitution reactions, enhancing its reactivity and potential for interaction with biological molecules.
The biological activity of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is primarily attributed to its ability to bind to specific proteins and enzymes, altering their activity. Key interactions include:
- Hydrogen Bonding : Facilitates binding to target proteins.
- Hydrophobic Interactions : Enhances stability of the compound-protein complex.
- Van der Waals Forces : Contributes to the overall binding affinity.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various biochemical pathways. Notable studies include:
- Kinase Inhibition : The compound has been shown to inhibit Janus kinase (JAK) family kinases, which are critical in signaling pathways associated with inflammation and cancer .
- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, potentially through apoptosis induction .
Interaction Studies
Interaction studies have focused on the binding affinity of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide with various biological targets. Key findings include:
- Binding Affinity : The compound demonstrates a strong binding affinity for specific receptors involved in cell signaling pathways.
- Selectivity : It shows selectivity towards certain kinases over others, which may reduce side effects compared to less selective inhibitors.
Comparative Analysis with Similar Compounds
The following table outlines structural comparisons and biological activities of compounds related to 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-[4-methylphenyl]propanamide | Methyl group instead of morpholine | Lower biological activity |
| N-[4-(morpholin-4-sulfonyl)phenyl]acetamide | Lacks chlorine atom | Different reactivity profile |
| 2-Chloro-N-[3-(morpholin-4-sulfonyl)phenyl]propanamide | Different sulfonamide position | Potentially distinct properties |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that 2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide exhibited IC50 values indicating significant growth inhibition. The mechanism was linked to apoptosis via JAK/STAT pathway modulation .
- Inflammatory Response Modulation : In vitro studies showed that the compound could effectively reduce cytokine production in response to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the challenges in developing enantiomerically pure derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
